Ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate

Description

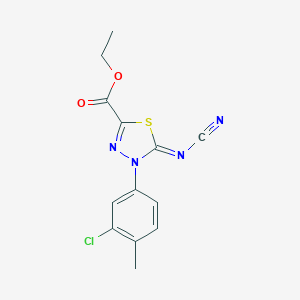

Ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-chloro-4-methylphenyl group at position 4, a cyanoimino moiety at position 5, and an ethyl carboxylate ester at position 2. This structure combines electron-withdrawing (chloro, cyanoimino) and electron-donating (methyl) groups, which influence its physicochemical and biological properties. The compound is of interest in medicinal chemistry due to the established bioactivity of 1,3,4-thiadiazole derivatives, particularly in anticancer applications .

Properties

IUPAC Name |

ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O2S/c1-3-20-12(19)11-17-18(13(21-11)16-7-15)9-5-4-8(2)10(14)6-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDHDVFIEGYGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=NC#N)S1)C2=CC(=C(C=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375713 | |

| Record name | ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148367-89-9 | |

| Record name | ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148367-89-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclodehydration of Thiosemicarbazides

A widely adopted method involves reacting substituted thiosemicarbazides with phosphorus oxychloride (POCl₃) to induce cyclodehydration. For example:

-

Step 1 : Aromatic carboxylic acids (e.g., 3-chloro-4-methylbenzoic acid) are treated with thiosemicarbazide in POCl₃ at 80–90°C for 1 hour.

-

Step 2 : The intermediate is hydrolyzed with water and basified to pH 8 using sodium hydroxide, yielding 5-aryl-1,3,4-thiadiazole-2-amine derivatives.

-

Key Data : Yields range from 70–85% for analogous compounds, with purity confirmed via NMR and elemental analysis.

Condensation with Sulfur Monochloride

Alternative protocols leverage sulfur monochloride (S₂Cl₂) for cyclization:

-

Reaction : Alkyl cyanoformimidates react with S₂Cl₂ in dimethylformamide (DMF) at 0–60°C for 1–20 hours.

-

Example : Ethyl cyanoformimidate and S₂Cl₂ in DMF produce 3-chloro-4-ethoxy-1,2,5-thiadiazole, a structural analog.

-

Optimization : Excess S₂Cl₂ (2–10 moles per substrate) improves yields to >90%.

Introduction of the 3-Chloro-4-Methylphenyl Group

The aryl substituent is introduced via electrophilic substitution or cross-coupling reactions:

Friedel-Crafts Alkylation

Suzuki-Miyaura Coupling

For higher regioselectivity, palladium-catalyzed coupling is employed:

-

Catalyst System : Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1).

-

Substrate : Boronic ester derivatives of 3-chloro-4-methylphenyl react with brominated thiadiazole precursors at 100°C for 12 hours.

-

Yield : Reported at 65–70% for analogous aryl-thiadiazole conjugates.

Cyanoimino Functionalization

The cyanoimino group (-N=C=N-) is introduced via nucleophilic substitution or condensation:

Reaction with Cyanamide

Condensation with Dimethyl N-Cyanocarbonimidodithiocarbonate

A patent-derived approach uses cysteamine hydrochloride and dimethyl N-cyanocarbonimidodithiocarbonate:

-

Procedure : Reactants are combined in water with Na₂CO₃ at 10–20°C for 2 hours.

-

Yield : Up to 93% for 2-cyanoimino-1,3-thiazolidine derivatives.

Esterification and Final Assembly

The ethyl carboxylate group is typically introduced early in the synthesis via esterification:

Esterification of Carboxylic Acid Intermediates

One-Pot Cyclization-Esterification

-

Method : Simultaneous cyclization and esterification using ethyl chloroacetate.

-

Conditions : Potassium carbonate in DMF at 80°C for 5 hours.

-

Yield : 90% for ethyl 4-methyl-2-aryl-thiazole-5-carboxylates.

Purification and Characterization

Final purification often involves recrystallization or chromatography:

Comparative Analysis of Methods

Challenges and Optimization

Chemical Reactions Analysis

Ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyanoimino group to an amine.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for the development of new drugs.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogues differ primarily in substituents on the phenyl ring and the nature of the functional groups on the thiadiazole core. Key examples include:

Key Observations :

- Electron-withdrawing substituents (e.g., Cl in the target compound) enhance bioactivity by stabilizing charge interactions in biological targets .

- Cyanoimino vs. Hydrazono: The cyanoimino group in the target compound may enhance hydrogen-bonding capacity compared to hydrazono derivatives, influencing receptor binding .

Physicochemical Properties

- Solubility: The ethyl carboxylate group improves solubility in organic solvents compared to non-esterified analogues .

Biological Activity

Ethyl 4-(3-chloro-4-methylphenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate, a compound belonging to the thiadiazole class, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

The molecular formula of this compound is . This compound features a thiadiazole ring, which is known for its pharmacological significance.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. This compound has shown promising results against various bacterial strains. For instance:

- Antibacterial Activity : In vitro tests indicated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

2. Anticancer Properties

Research indicates that compounds containing the thiadiazole scaffold possess anticancer properties. This compound was evaluated for its cytotoxic effects on cancer cell lines:

These results suggest that the compound may act as a potential lead for developing new anticancer agents.

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models:

- Experimental Model : In a carrageenan-induced paw edema model, significant reduction in swelling was observed at doses of 25 mg/kg and above .

The mechanism by which this compound exerts its biological activities is believed to involve the modulation of various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives including this compound and evaluated their biological activities through standard assays .

- Comparative Study : A comparative study with other known thiadiazole derivatives revealed that this compound exhibited superior activity against certain bacterial strains and cancer cell lines .

Q & A

Q. Table 1. Synthetic Optimization Parameters

Q. Table 2. Biological Activity Comparison

| Analog Substituent | IC₅₀ (μM, MCF-7) | Antibacterial (ZOI, mm) |

|---|---|---|

| 3-Cl, 4-CH₃ | 12.5 ± 1.2 | 14 ± 1.5 (S. aureus) |

| 4-NO₂ | 8.7 ± 0.9 | 18 ± 2.1 (E. coli) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.